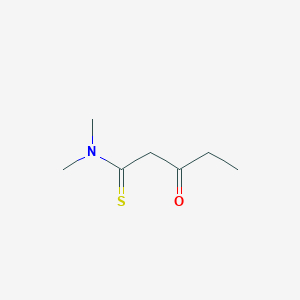
N,N-dimethyl-3-oxopentanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido Palmítico-13C (C2 marcado): es un compuesto marcado con isótopos estables de ácido palmítico, donde el carbono en la segunda posición se reemplaza con el isótopo carbono-13. El ácido palmítico es un ácido graso saturado común de 16 carbonos que se encuentra tanto en animales como en plantas. La versión marcada se utiliza principalmente como estándar interno en diversas técnicas analíticas, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS), para la cuantificación del ácido palmítico .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Ácido Palmítico-13C (C2 marcado) implica la incorporación del isótopo carbono-13 en la segunda posición de carbono de la molécula de ácido palmítico. Esto se puede lograr a través de diversas rutas sintéticas, incluido el uso de precursores marcados en la vía de síntesis de ácidos grasos. Se utilizan condiciones de reacción y reactivos específicos para garantizar el etiquetado preciso del átomo de carbono deseado .
Métodos de Producción Industrial: La producción industrial de Ácido Palmítico-13C (C2 marcado) generalmente implica la síntesis a gran escala utilizando precursores marcados. El proceso se optimiza para lograr altos rendimientos y pureza, asegurando que el compuesto marcado cumpla con los estándares requeridos para la investigación científica y las aplicaciones analíticas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Ácido Palmítico-13C (C2 marcado) experimenta diversas reacciones químicas similares a su contraparte no marcada. Estas reacciones incluyen:
Oxidación: El ácido palmítico se puede oxidar para producir aldehído palmítico y derivados del ácido palmítico.
Reducción: Las reacciones de reducción pueden convertir el ácido palmítico en alcohol palmítico.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo carboxilo, lo que lleva a la formación de ésteres y amidas
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se utilizan reactivos como alcoholes y aminas en condiciones ácidas o básicas para formar ésteres y amidas
Principales Productos:
Oxidación: Aldehído palmítico, derivados del ácido palmítico.
Reducción: Alcohol palmítico.
Sustitución: Ésteres, amidas
Aplicaciones Científicas De Investigación
Química: El Ácido Palmítico-13C (C2 marcado) se utiliza como estándar interno en química analítica para la cuantificación del ácido palmítico en diversas muestras. Ayuda en la medición precisa y el análisis de la composición de ácidos grasos .
Biología: En la investigación biológica, el Ácido Palmítico-13C (C2 marcado) se utiliza para estudiar las vías metabólicas que involucran ácidos grasos. Ayuda a rastrear la incorporación y el metabolismo del ácido palmítico en células y tejidos .
Medicina: En la investigación médica, este compuesto marcado se utiliza para investigar el papel del ácido palmítico en diversas enfermedades, incluidos los trastornos metabólicos, las enfermedades cardiovasculares y el cáncer. Ayuda a comprender los mecanismos moleculares y las vías involucradas .
Industria: En el sector industrial, el Ácido Palmítico-13C (C2 marcado) se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos. También se utiliza en procesos de control de calidad y garantía para asegurar la consistencia y pureza de los productos .
Mecanismo De Acción
El Ácido Palmítico-13C (C2 marcado) ejerce sus efectos participando en diversas vías bioquímicas. Está involucrado en la acilación de proteínas, lo que facilita el anclaje de proteínas unidas a la membrana a la bicapa lipídica. Este proceso es crucial para las interacciones proteína-vesícula y la regulación de las funciones de los receptores acoplados a proteínas G . Además, el ácido palmítico puede inducir la expresión de la proteína 78 regulada por glucosa (GRP78) y la proteína homóloga al factor de unión a potenciadores/CCAAT (CHOP) en las células, que están involucradas en las vías de respuesta al estrés .
Comparación Con Compuestos Similares
Compuestos Similares:
- Ácido Palmítico-13C (C1 marcado)
- Ácido Palmítico-13C (C3 marcado)
- Ácido Palmítico-13C (C4 marcado)
- Ácido Palmítico-13C16
Comparación: El Ácido Palmítico-13C (C2 marcado) es único debido al etiquetado específico en la segunda posición de carbono, lo que permite un seguimiento y análisis precisos en estudios metabólicos. Otras versiones marcadas, como las marcadas en la primera, tercera o cuarta posición de carbono, sirven para propósitos similares pero proporcionan diferentes perspectivas según la posición de la etiqueta .
Propiedades
Número CAS |
178218-29-6 |
|---|---|
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-oxopentanethioamide |
InChI |
InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
Clave InChI |
ZNSZVKWBUDKOBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=S)N(C)C |
SMILES canónico |
CCC(=O)CC(=S)N(C)C |
Sinónimos |
Pentanethioamide, N,N-dimethyl-3-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


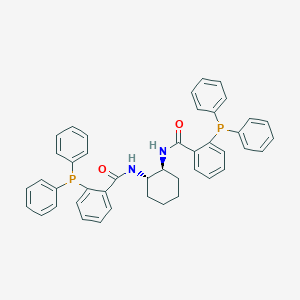
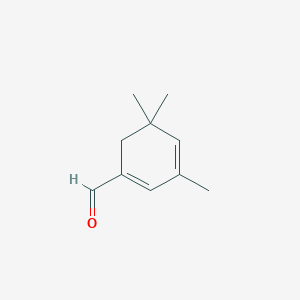
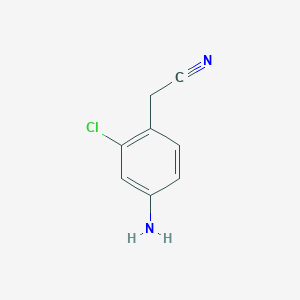
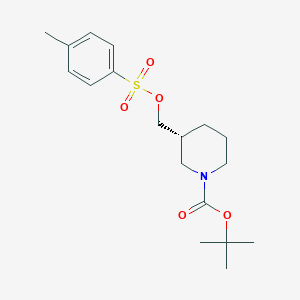
![1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)](/img/structure/B70427.png)
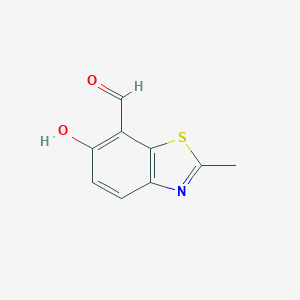
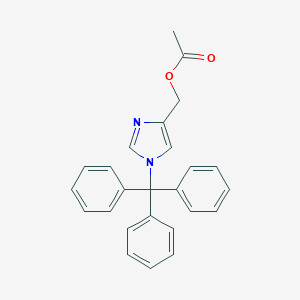
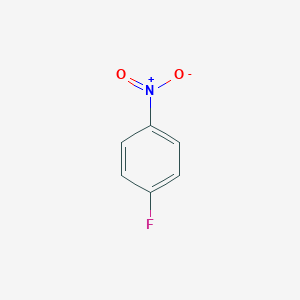
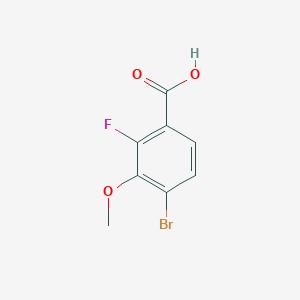
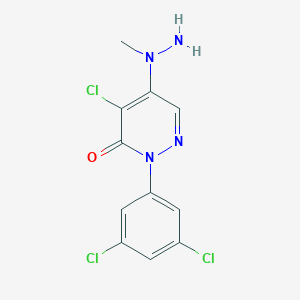
![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
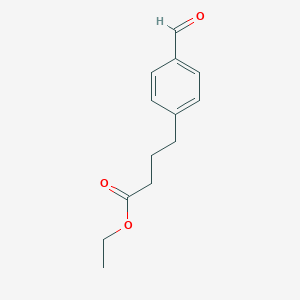
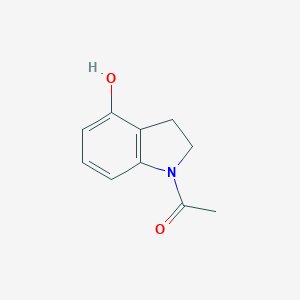
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
